molecular formula C21H22N6O5S B2637577 2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896292-50-5

2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2637577
CAS No.: 896292-50-5
M. Wt: 470.5
InChI Key: XZNDYMMMXJRRQZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22N6O5S and its molecular weight is 470.5. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Antimicrobial Study of Fused Thiazolo[3,2-b]triazine Derivatives

  • Research demonstrated the creation of compounds including the thiazolo[3,2-b][1,2,4]triazole structure, which exhibited antimicrobial properties against bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).

2. Design, Synthesis, and Antimicrobial Activities of Azole Derivatives

  • Azole derivatives, including compounds with a 1,2,4-triazole component similar to the chemical , showed activity against microorganisms in antimicrobial screenings (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

3. Synthesis and Evaluation of Antimicrobial Activity of Triazolo[3,4-b][1,3,4]thiadiazines and Thiadiazoles

  • New series of fused 1,2,4-triazoles, including 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, were synthesized and tested for antimicrobial activity, showing significant effects against Staphylococcus aureus (Badr & Barwa, 2011).

Pharmacological Applications

1. Synthesis and Pharmacological Evaluation of Novel Derivatives

  • A study synthesized novel derivatives involving a 1,2,4-triazole structure, investigating their antidepressant and antianxiety activities. Compounds demonstrated significant effects in behavioral tests on mice (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

2. Conformationally Constrained Butyrophenones

  • Research focused on developing butyrophenones with affinities for dopamine and serotonin receptors, integrating elements like piperazine, which are similar to the compound . These showed potential as antipsychotic drugs (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, & Demontis, 2000).

Chemical Synthesis and Characterization

1. Synthesis and Characterization of Thiazolo[3,2-b]-1,2,4-triazole Derivatives

2. Synthesis and Spectroscopic Study of Triazolothiadiazole Derivatives

  • Novel heterocyclic compounds, including triazolothiadiazole derivatives, were synthesized and characterized using various spectral studies, highlighting the diversity in chemical properties and synthesis techniques (Patel, Patel, & Shah, 2015).

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O5S/c28-12-11-24-7-9-25(10-8-24)17(14-3-5-15(6-4-14)27(30)31)18-20(29)26-21(33-18)22-19(23-26)16-2-1-13-32-16/h1-6,13,17,28-29H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDYMMMXJRRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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